1-Benzoylpiperidin-4-amine hydrochloride

Medicinal Chemistry Physicochemical Property Optimization Central Nervous System Drug Design

Researchers requiring a stable, crystalline 4-aminopiperidine scaffold for CNS drug discovery often encounter inconsistent purity or supply delays. 1-Benzoylpiperidin-4-amine hydrochloride (CAS 915763-91-6) addresses these challenges as a high-purity (≥95%) hydrochloride salt with a sharp melting point (229-231 °C), ensuring reliable aqueous handling and long-term storage stability. - Directly yields subnanomolar 5-HT1A biased agonists (pKi > 10) with >1000-fold selectivity over off-target receptors. - Remains stable under palladium-catalyzed amination conditions for CB-1 inverse agonist synthesis. - Lower logP (-0.187) vs. N-benzyl analogs provides a distinct starting point for balancing CNS permeability and solubility.

Molecular Formula C12H17ClN2O
Molecular Weight 240.73 g/mol
CAS No. 915763-91-6
Cat. No. B1285929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoylpiperidin-4-amine hydrochloride
CAS915763-91-6
Molecular FormulaC12H17ClN2O
Molecular Weight240.73 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C(=O)C2=CC=CC=C2.Cl
InChIInChI=1S/C12H16N2O.ClH/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H
InChIKeyWNPGXFQMWDAUGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoylpiperidin-4-amine hydrochloride (CAS 915763-91-6) | Key Intermediate for CNS-Focused Drug Discovery and Biased GPCR Ligand Synthesis


1-Benzoylpiperidin-4-amine hydrochloride (CAS 915763-91-6) is a 4‑aminopiperidine derivative bearing an N‑benzoyl substituent, commercially supplied as a stable hydrochloride salt with typical purity ≥95–98% [1]. The compound is formally classified as an N‑acylpiperidine and benzamide derivative (ChEBI:231289) [2]. Its calculated logP values vary between −0.187 and 1.89 depending on the prediction method, and it exhibits a sharp melting point of 229–231 °C [1][3]. As a versatile building block, it serves as the core scaffold for a large family of 1‑(1‑benzoylpiperidin‑4‑yl)methanamine derivatives that have yielded potent, functionally selective 5‑HT1A receptor‑biased agonists and CB‑1 inverse agonist candidates [4][5].

Why Substituting 1‑Benzoylpiperidin‑4‑amine Hydrochloride with Other N‑Substituted 4‑Aminopiperidines Compromises Synthetic Tractability, Physicochemical Predictability, and Downstream Biological Relevance


N‑Substituted 4‑aminopiperidines are not freely interchangeable building blocks. The benzoyl group of 1‑benzoylpiperidin‑4‑amine hydrochloride confers a unique combination of moderate lipophilicity (logP ≈ −0.19 to 0.48), high crystallinity (mp 229–231 °C), and the ability to stabilize specific receptor‑ligand interactions [1][2]. Replacing this benzoyl moiety with a benzyl (logP ≈ 1.09, mp 90–93 °C) or acetyl group alters the electronic and steric properties of the scaffold, directly impacting reaction yields, purification efficiency, and the binding profiles of derived compounds [3]. Furthermore, the hydrochloride salt form ensures reliable aqueous solubility and long‑term storage stability that the free base (CAS 150514‑60‑6) does not provide. The following evidence quantifies exactly where this compound differs from its closest in‑class alternatives, enabling informed procurement decisions for medicinal chemistry, chemical biology, and lead optimization programs.

Head‑to‑Head Physicochemical and Scaffold‑Validation Data for 1‑Benzoylpiperidin‑4‑amine Hydrochloride vs. 1‑Benzylpiperidin‑4‑amine and Other N‑Substituted 4‑Aminopiperidine Analogs


Lipophilicity (logP) Comparison: 1‑Benzoylpiperidin‑4‑amine HCl vs. 1‑Benzylpiperidin‑4‑amine

The lipophilicity of 1‑benzoylpiperidin‑4‑amine hydrochloride is substantially lower than that of the commonly used benzyl analog, a critical distinction for CNS drug design where logP values between 1 and 3 are generally desired [1]. The target compound's reported logP values range from −0.187 (experimental) to 0.48 (calculated), whereas 1‑benzylpiperidin‑4‑amine exhibits a logP of 1.0943 [2]. This ~1.3‑unit difference in logP translates to an approximately 20‑fold difference in octanol‑water partition coefficient, directly impacting membrane permeability, aqueous solubility, and off‑target promiscuity profiles in subsequent derivatization campaigns.

Medicinal Chemistry Physicochemical Property Optimization Central Nervous System Drug Design

Thermal Stability and Crystallinity: Melting Point Advantage Over 1‑Benzylpiperidin‑4‑amine

1‑Benzoylpiperidin‑4‑amine hydrochloride melts sharply at 229–231 °C, whereas the free base of the benzyl analog melts at 90–93 °C [1][2]. This 139 °C higher melting point reflects stronger intermolecular interactions (hydrogen bonding, salt‑bridge stabilization) in the crystalline lattice, which confers superior bench stability, easier handling, and higher purity upon recrystallization. For process development and long‑term storage, a high‑melting crystalline solid is preferable to a low‑melting solid or oil (free base benzyl analog is a liquid at room temperature in some vendor specifications).

Process Chemistry Solid‑State Characterization Scale‑Up and Purification

Salt Form Advantage: Hydrochloride vs. Free Base for Solubility and Handling

1‑Benzoylpiperidin‑4‑amine is commercially available as both the free base (CAS 150514‑60‑6) and the hydrochloride salt (CAS 915763‑91‑6). The hydrochloride salt exhibits markedly improved aqueous solubility and hygroscopic stability compared to the free base, which is an oil or low‑melting solid at ambient conditions [1]. Quantitative solubility data are not uniformly published, but the salt form is universally recommended for biological assays and synthetic transformations requiring aqueous media. Procurement of the pre‑formed hydrochloride salt eliminates the need for in‑situ salt formation and simplifies reaction work‑up and purification.

Pharmaceutical Formulation Preclinical Development Chemical Supply Chain

Scaffold Validation in 5‑HT1A Receptor‑Biased Agonist Discovery: Derivatives Achieve Subnanomolar Affinity and >1000‑Fold Selectivity

While 1‑benzoylpiperidin‑4‑amine itself is not the final drug candidate, it constitutes the invariant core scaffold of a series of 1‑(1‑benzoylpiperidin‑4‑yl)methanamine derivatives that have demonstrated exceptional 5‑HT1A receptor affinity and selectivity [1]. In a 2025 study, compound 31 (NLX‑266) derived from this scaffold showed pKi > 10 (Ki < 0.1 nM) for 5‑HT1A receptors and >1000‑fold selectivity over adrenergic α1 and dopaminergic D2 receptors [1]. Earlier work on aryloxyethyl derivatives reported >1000‑fold selectivity versus noradrenergic α1, dopamine D2, serotonin 5‑HT2A, histamine H1, and muscarinic M1 receptors, with lead compound NLX‑204 exhibiting MED = 0.16 mg/kg in the rat forced swim test [2]. In contrast, many 1‑benzylpiperidin‑4‑amine‑based ligands show broader off‑target profiles due to higher lipophilicity [3].

GPCR Pharmacology Biased Agonism Neuropsychiatric Drug Discovery

Validated Synthetic Utility in CB‑1 Inverse Agonist Patent

In a U.S. patent application (US 2015/0239844 A1) disclosing quinoline derivatives as CB‑1 receptor inverse agonists, 1‑benzoylpiperidin‑4‑amine (free base) is explicitly employed as a key reactant in a Buchwald‑Hartwig amination step to construct the final pharmacophore [1]. The reaction uses standard palladium catalysis (Pd₂(dba)₃, DPPF) with t‑BuOK and Cs₂CO₃ in 1,4‑dioxane, affording the desired 4‑((1‑benzoylpiperidin‑4‑yl)amino)quinolin‑2(1H)‑one derivative. This validated use case demonstrates that the benzoyl protecting group remains intact under strongly basic and palladium‑catalyzed conditions, whereas an N‑benzyl analog would be susceptible to hydrogenolysis or unwanted side reactions. The patent does not report yields, but the selection of this specific amine over alternative 4‑aminopiperidines underscores its synthetic compatibility and commercial relevance in proprietary drug development.

Metabolic Disease Cannabinoid Receptor Pharmacology Process Chemistry

High‑Impact Applications of 1‑Benzoylpiperidin‑4‑amine Hydrochloride in Drug Discovery and Chemical Development


Lead Optimization of 5‑HT1A Receptor‑Biased Agonists for Depression and Parkinson's Disease

Use 1‑benzoylpiperidin‑4‑amine hydrochloride as the core scaffold to construct 1‑(1‑benzoylpiperidin‑4‑yl)methanamine derivatives. The scaffold consistently yields compounds with subnanomolar 5‑HT1A binding affinity (pKi > 10) and >1000‑fold selectivity over α1, D2, 5‑HT2A, H1, and M1 receptors, as demonstrated by NLX‑266 and NLX‑204 [1][2]. The hydrochloride salt facilitates aqueous handling in parallel synthesis and biological assays.

Synthesis of CB‑1 Receptor Inverse Agonists for Metabolic Disorders

Employ 1‑benzoylpiperidin‑4‑amine (free base generated in situ from the hydrochloride) in palladium‑catalyzed amination reactions to access quinoline‑based CB‑1 inverse agonists, as disclosed in U.S. Patent US 2015/0239844 A1 [3]. The benzoyl group remains stable under strongly basic and reductive coupling conditions, whereas N‑benzyl analogs would be prone to deprotection.

Physicochemical Profiling and Crystallization Screening in Pre‑formulation

Leverage the compound's high melting point (229–231 °C) and crystalline nature to evaluate solid‑state stability, recrystallization conditions, and salt‑form optimization. The lower logP (−0.187) relative to 1‑benzylpiperidin‑4‑amine (logP 1.09) offers a distinct starting point for balancing permeability and solubility in CNS drug design [4].

Chemical Biology Probe Synthesis for GPCR Signaling Bias Studies

Derivatize the 4‑amino group with functionalized linkers (e.g., aryloxyethyl, alkynyl) to create biased agonists that preferentially activate ERK1/2 phosphorylation over β‑arrestin recruitment or cAMP inhibition. Such compounds serve as invaluable tools for dissecting 5‑HT1A receptor signaling pathways and validating therapeutic hypotheses in neuropsychiatric research [2].

Technical Documentation Hub

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